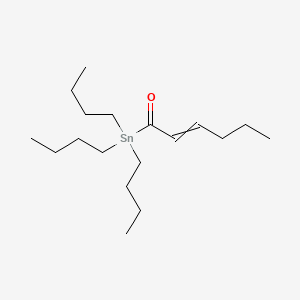
1-(Tributylstannyl)hex-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tributylstannyl)hex-2-EN-1-one is an organotin compound that features a vinylstannane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Tributylstannyl)hex-2-EN-1-one can be synthesized through the hydrostannation of terminal alkynes. This process involves the addition of tributyltin hydride to an alkyne in the presence of a palladium catalyst. The reaction typically proceeds with high regioselectivity, favoring the formation of the vinylstannane product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Tributylstannyl)hex-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The vinylstannane moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinylstannane to alkanes.
Substitution: The stannyl group can be substituted with other functional groups through reactions such as Stille coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Palladium catalysts are commonly employed in Stille coupling reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Various substituted alkenes or aromatic compounds.
Applications De Recherche Scientifique
1-(Tributylstannyl)hex-2-EN-1-one has several applications in scientific research:
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1-(Tributylstannyl)hex-2-EN-1-one involves the formation of reactive intermediates, such as radicals or organometallic complexes. These intermediates facilitate various chemical transformations, including the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-1,2-Bis(tributylstannyl)ethene: Another organotin compound with similar reactivity but different structural features.
2-(Tributylstannyl)thiophene: A related compound used in similar types of reactions.
Uniqueness
1-(Tributylstannyl)hex-2-EN-1-one is unique due to its specific vinylstannane structure, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in organic synthesis and material science .
Propriétés
Numéro CAS |
648428-88-0 |
|---|---|
Formule moléculaire |
C18H36OSn |
Poids moléculaire |
387.2 g/mol |
Nom IUPAC |
1-tributylstannylhex-2-en-1-one |
InChI |
InChI=1S/C6H9O.3C4H9.Sn/c1-2-3-4-5-6-7;3*1-3-4-2;/h4-5H,2-3H2,1H3;3*1,3-4H2,2H3; |
Clé InChI |
JISUAOCIWQKJAX-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C(=O)C=CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)

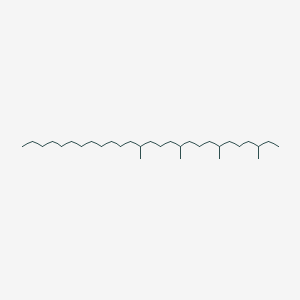
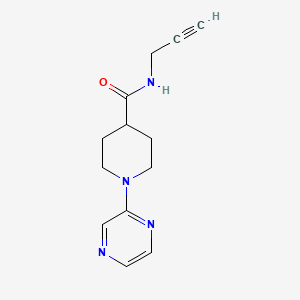
![3-{[(Pyrazin-2-yl)oxy]methyl}phenol](/img/structure/B15167369.png)
![4-Ethyl-3-hydroxy-6-[1-(3-nitroanilino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15167373.png)

![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)
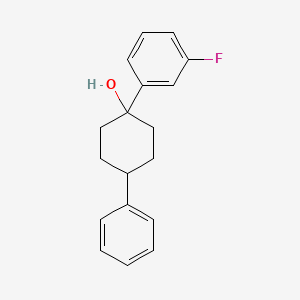
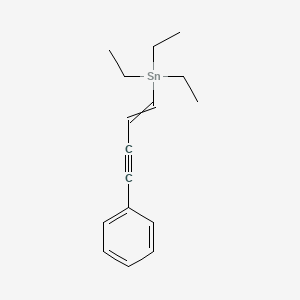

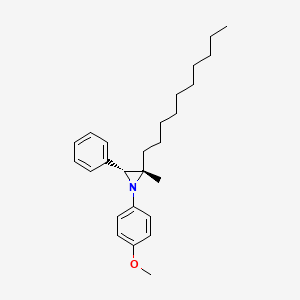
![Methanesulfonic acid--bicyclo[2.2.1]heptan-2-ol (1/1)](/img/structure/B15167419.png)

